SAR156497

Catalog No.
S548712
CAS No.
M.F
C27H24N4O4
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR156497

Product Name

SAR156497

IUPAC Name

ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)

InChI Key

YXMQIWJYPNBZJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

solubility

Soluble in DMSO, not in water

Synonyms

SAR156497; SAR156497; SAR 156497.

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

The exact mass of the compound ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate is 468.17976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAR156497 is a highly selective, tricyclic pan-Aurora kinase (A, B, and C) inhibitor with sub-nanomolar to low-nanomolar biochemical potency, demonstrating IC50 values of 0.6 nM for Aurora A, 1 nM for Aurora B, and 3 nM for Aurora C [1]. Unlike many first-generation Aurora inhibitors that exhibit broad polypharmacology, SAR156497 maintains an IC50 > 10 µM across a 110-kinase panel, ensuring an exceptionally clean kinome profile [1]. From a procurement and process chemistry perspective, the compound is highly accessible via a scalable, one-step Hantzsch-type three-component reaction [1]. Its optimized metabolic stability and strictly limited CYP 3A4 and PDE3 inhibition make it a premier benchmark material for studying Aurora-mediated cell cycle regulation without confounding off-target cytotoxicity or complex synthesis bottlenecks[1].

Substituting SAR156497 with earlier-generation pan-Aurora inhibitors, such as tozasertib or danusertib, fundamentally compromises assay specificity and downstream data integrity [1]. Danusertib exhibits significant off-target inhibition of receptor tyrosine kinases including bcr-abl, Ret, Trk-A, and FGFR1, while tozasertib is associated with off-target clinical liabilities driven by non-specific kinase binding [1]. Furthermore, conventional DFG-out inhibitors like alisertib have a limited energetic preference for the DFG-out state, whereas SAR156497 directly interacts with the active site to lock in its strict selectivity [1]. Procuring less selective analogs introduces polypharmacological noise, making it impossible to isolate true pan-Aurora-dependent phenotypic responses in complex cellular or in vivo models [1].

Exceptional Kinome Selectivity vs. Multi-Targeted Pan-Aurora Inhibitors

SAR156497 demonstrates profound selectivity for Aurora kinases, maintaining an IC50 > 10 µM against a panel of over 110 off-target kinases[1]. In contrast, standard clinical-stage pan-Aurora inhibitors like danusertib exhibit significant cross-reactivity with multiple receptor tyrosine kinases, including wild-type and T315I mutant bcr-abl, Ret, Trk-A, and FGFR1 [1]. This lack of polypharmacology ensures that SAR156497 isolates Aurora-driven mitotic arrest without confounding off-target signaling cascades [1].

Evidence DimensionOff-target kinase inhibition (110-kinase panel)
Target Compound DataIC50 > 10 µM for off-target kinases
Comparator Or BaselineDanusertib: Potent off-target inhibition of bcr-abl, Ret, Trk-A, FGFR1
Quantified Difference>10,000-fold selectivity window for SAR156497 vs. broad multi-kinase inhibition for danusertib
ConditionsIn vitro biochemical kinase profiling panels

Procuring SAR156497 guarantees that observed phenotypic effects are strictly Aurora-mediated, eliminating the need for complex deconvolution of off-target toxicity in drug discovery assays.

Optimized Metabolic Stability and Reduced CYP 3A4 Liability

During its development, the tricyclic scaffold of SAR156497 was specifically optimized to overcome the severe cytochrome P450 liabilities of early analogs [1]. While earlier fluorinated benzimidazole derivatives exhibited strong mechanism-based CYP 3A4 inhibition, SAR156497 was engineered to provide satisfactory metabolic stability with strictly limited CYP 3A4 competitive inhibition and reduced PDE3 cross-reactivity (PDE3 IC50 = 4 µM)[1].

Evidence DimensionCYP 3A4 mechanism-based inhibition
Target Compound DataLimited CYP 3A4 inhibition, PDE3 IC50 = 4 µM
Comparator Or BaselineEarly fluorinated benzimidazole analogs: Highly negative slope values indicating strong mechanism-based CYP 3A4 inhibition
Quantified DifferenceElimination of mechanism-based CYP 3A4 toxicity while maintaining sub-nanomolar Aurora potency
ConditionsIn vitro liver microsome stability and recombinant CYP 3A4 inhibition assays

For researchers conducting in vivo pharmacokinetic studies, SAR156497 provides a stable, non-toxic baseline that avoids the rapid metabolic clearance and drug-drug interaction confounding seen with unoptimized analogs.

High-Yield, Single-Step Hantzsch-Type Synthesis Scalability

From a process chemistry perspective, SAR156497 offers significant manufacturability advantages over structurally complex macrocyclic kinase inhibitors[1]. The core tricyclic scaffold is generated in a single step via a highly efficient Hantzsch-type three-component reaction utilizing an arylamine, an aldehyde, and a cyclic 1,3-dione, yielding the product efficiently in refluxing 1-butanol [1]. This allows for straightforward multigram-scale resolution via chiral chromatography [1].

Evidence DimensionSynthetic step count for core scaffold
Target Compound Data1-step core assembly via 3-component reaction
Comparator Or BaselineStandard macrocyclic Aurora inhibitors (e.g., tozasertib): Multi-step linear synthesis for the core scaffold
Quantified DifferenceDrastic reduction in synthetic complexity and reaction steps for the core pharmacophore
ConditionsEquimolar reaction in 1-butanol at reflux

The highly scalable and efficient synthetic route drastically reduces procurement costs and lead times for bulk acquisition in industrial drug discovery programs.

Phenotypic Screening and Pathway Deconvolution

Due to its >10,000-fold selectivity window over the broader kinome, SAR156497 is the definitive benchmark tool compound for isolating pan-Aurora-dependent mitotic arrest and polyploidy in complex cellular assays, free from the RTK-mediated noise of multi-targeted inhibitors like danusertib [1].

X-Ray Crystallography and Structure-Based Drug Design (SBDD)

Because SAR156497 possesses a highly specific binding mode in the Aurora active site, it serves as an ideal co-crystallization ligand for structural biology teams designing next-generation, highly selective ATP-competitive inhibitors [1].

In Vivo Pharmacokinetic and Efficacy Modeling

With its optimized metabolic stability and mitigated CYP 3A4 liabilities, SAR156497 is highly suited for in vivo xenograft models where early-generation Aurora inhibitors fail due to rapid clearance or mechanism-based toxicity[1].

Process Chemistry Benchmarking

The elegant, one-step Hantzsch-type three-component synthesis of the SAR156497 core makes it a valuable reference compound for process chemists developing scalable, low-step-count manufacturing routes for tricyclic kinase inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.17975526 g/mol

Monoisotopic Mass

468.17975526 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Carry JC, Clerc F, Minoux H, Schio L, Mauger J, Nair A, Parmantier E, Le Moigne R, Delorme C, Nicolas JP, Krick A, Abécassis PY, Crocq-Stuerga V, Pouzieux S, Delarbre L, Maignan S, Bertrand T, Bjergarde K, Ma N, Lachaud S, Guizani H, Lebel R, Doerflinger G, Monget S, Perron S, Gasse F, Angouillant-Boniface O, Filoche-Rommé B, Murer M, Gontier S, Prévost C, Monteiro ML, Combeau C. SAR156497, an Exquisitely Selective Inhibitor of Aurora Kinases. J Med Chem. 2014 Nov 24. [Epub ahead of print] PubMed PMID: 25369539.

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